molecular formula C36H78O14Si8 B1598682 Pss-(2-(trans-3 4-cyclohexanediol)ethyl& CAS No. 480439-48-3

Pss-(2-(trans-3 4-cyclohexanediol)ethyl&

Cat. No.: B1598682
CAS No.: 480439-48-3
M. Wt: 959.7 g/mol
InChI Key: SPLVLZDHFGEUJL-UHFFFAOYSA-N
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Description

Pss-(2-(trans-3,4-cyclohexanediol)ethyl& is a complex organosilicon compound known for its unique structural properties. It is also referred to as 1-(2-trans-cyclohexanediol)ethyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is characterized by its high molecular weight and the presence of multiple silicon-oxygen bonds, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& involves multiple steps, starting with the preparation of the cyclohexanediol derivative. The trans-3,4-cyclohexanediol is first synthesized through the hydrogenation of benzene, followed by epoxidation and subsequent hydrolysis . The resulting diol is then reacted with an ethylating agent to form the ethyl derivative.

The next step involves the incorporation of the silicon atoms. This is achieved through a series of hydrosilylation reactions, where the ethylated cyclohexanediol is reacted with various silanes under the presence of a platinum catalyst . The reaction conditions typically include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality . The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pss-(2-(trans-3,4-cyclohexanediol)ethyl& undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-[2-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H78O14Si8/c1-27(2)20-52-39-51(18-17-34-15-16-35(37)36(38)19-34)40-53(21-28(3)4)44-55(42-52,23-30(7)8)48-58(26-33(13)14)49-56(43-52,24-31(9)10)45-54(41-51,22-29(5)6)47-57(46-53,50-58)25-32(11)12/h27-38H,15-26H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLVLZDHFGEUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC(C(C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H78O14Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394569
Record name AC1MUI3F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-48-3
Record name 4-[2-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]ethyl]-1,2-cyclohexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1MUI3F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pss-(2-(trans-3 4-cyclohexanediol)ethyl&
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